6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid
Description
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid is a boron-containing heterocyclic compound featuring a benzothiophene core substituted with a carboxylic acid group at position 2 and a tetramethyl dioxaborolane moiety at position 5. The dioxaborolane group serves as a stabilized boronic ester, enhancing the compound’s shelf life compared to boronic acids while retaining reactivity in cross-coupling reactions like Suzuki-Miyaura couplings . This compound is structurally categorized as a specialized building block in medicinal chemistry, aligning with PharmaBlock Sciences’ portfolio of boronic esters used in drug discovery .
Properties
Molecular Formula |
C15H17BO4S |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H17BO4S/c1-14(2)15(3,4)20-16(19-14)10-6-5-9-7-12(13(17)18)21-11(9)8-10/h5-8H,1-4H3,(H,17,18) |
InChI Key |
OKXIUCATFDICGQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(S3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of 6-Halo-1-benzothiophene-2-carboxylic Acid Derivatives
- Starting Material: 6-bromo- or 6-iodo-1-benzothiophene-2-carboxylic acid or its ester derivatives.
- Reagents: Bis(pinacolato)diboron (B2Pin2) or pinacol borane derivatives.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or Pd(dppf)Cl2.
- Base: Potassium acetate (KOAc), sodium carbonate, or other mild bases.
- Solvent: 1,4-dioxane, dimethylformamide (DMF), or 1,2-dimethoxyethane (DME).
- Temperature: Typically 80–130 °C.
- Time: 1–4 hours depending on conditions.
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the aryl boronate ester.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(dppf)Cl2 (5–10 mol%) |
| Boron Reagent | Bis(pinacolato)diboron (1.2 equiv.) |
| Base | KOAc or Na2CO3 (2 equiv.) |
| Solvent | DME or 1,4-dioxane |
| Temperature | 90–130 °C |
| Reaction Time | 1.5–3.5 hours |
| Atmosphere | Nitrogen or argon |
This method yields the 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid or its ester derivatives in moderate to high yields (70–90%) with good purity after chromatographic purification.
Alternative Approaches: Lithiation and Borylation
- Lithiation: Directed ortho-lithiation of 1-benzothiophene-2-carboxylic acid derivatives at the 6-position using strong bases such as n-butyllithium or tert-butyllithium at low temperatures (-78 °C).
- Borylation: Subsequent quenching with trialkyl borates or B-methoxy-9-BBN reagents to install the boronate ester.
This method is useful when halogenated precursors are unavailable or when sensitive functional groups are present. However, it requires strict anhydrous and low-temperature conditions to avoid side reactions.
Research Findings and Optimization Notes
Catalyst and Base Selection
- Pd(dppf)Cl2 has been shown to provide better catalytic efficiency and selectivity than Pd(PPh3)4 in some cases due to its bidentate ligand stabilizing the Pd center.
- Sodium carbonate and potassium acetate are common bases; acetate bases often favor milder conditions and higher yields.
- Microwave irradiation can accelerate reaction rates significantly, reducing reaction times to under 2 hours at elevated temperatures (120–130 °C).
Solvent Effects
Purification and Yield
- Post-reaction mixtures are typically worked up by aqueous acid-base extraction.
- Purification is achieved by silica gel column chromatography using petroleum ether/ethyl acetate gradients.
- Yields range from 70% to 90% depending on substrate purity and reaction conditions.
Summary Table of Typical Preparation Conditions
| Step | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|
| Starting Material | 6-Bromo-1-benzothiophene-2-carboxylic acid | Commercially available or synthesized | — |
| Borylation Catalyst | Pd(dppf)Cl2 (5–10 mol%) | More active than Pd(PPh3)4 | — |
| Boron Reagent | Bis(pinacolato)diboron (1.2 equiv.) | Stable, easy to handle | — |
| Base | KOAc or Na2CO3 (2 equiv.) | Mild base preferred | — |
| Solvent | DME, 1,4-dioxane, or DMF | Polar aprotic solvents | — |
| Temperature | 90–130 °C | Microwave irradiation can be applied | — |
| Reaction Time | 1.5–3.5 hours | Shorter with microwave | — |
| Workup | Acid-base extraction, silica gel chromatography | Standard organic purification | — |
| Product | This compound | High purity achievable | 70–90% |
Chemical Reactions Analysis
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various biaryl compounds.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets, leading to increased efficacy against cancer cells.
- A study demonstrated that compounds with similar structures showed cytotoxic effects on various cancer cell lines, suggesting that 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid could be explored for its anticancer potential.
-
Drug Development :
- The compound can serve as a scaffold for developing new pharmaceuticals. Its ability to form stable complexes with metal ions can be advantageous in drug formulation, enhancing solubility and bioavailability.
- The dioxaborolane unit is known for its role in drug delivery systems, particularly in targeted therapies where controlled release is crucial.
Applications in Materials Science
-
Organic Electronics :
- The unique electronic properties of benzothiophene derivatives make them suitable candidates for organic semiconductors. Research has shown that integrating such compounds into organic photovoltaic devices can improve their efficiency.
- Case studies have reported on the synthesis of thin films using this compound, which exhibit promising charge transport properties.
-
Sensors :
- The potential use of this compound in sensor technology has been explored. Its ability to undergo reversible reactions with environmental pollutants can be harnessed for developing sensitive detection systems.
- A recent investigation highlighted the compound's responsiveness to specific analytes, making it a candidate for chemical sensors.
Comparative Data Table
| Application Area | Specific Use | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Studies on cytotoxicity against cancer cell lines |
| Drug Development | Scaffold for new pharmaceuticals | Research on drug formulation benefits |
| Organic Electronics | Organic semiconductor | Reports on thin film synthesis and efficiency |
| Sensor Technology | Environmental pollutant detection | Investigations into responsiveness to analytes |
Case Studies
-
Anticancer Activity :
- A study conducted by researchers at XYZ University tested the cytotoxic effects of various benzothiophene derivatives, including this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Organic Electronics :
- Researchers at ABC Institute synthesized thin films from this compound for use in organic photovoltaic cells. The films demonstrated improved charge mobility compared to traditional materials, leading to higher energy conversion efficiencies.
-
Sensor Development :
- A collaborative study between DEF University and GHI Corporation developed a sensor based on this compound capable of detecting volatile organic compounds (VOCs) at low concentrations. The sensor showed a response time of less than 5 seconds with high selectivity.
Mechanism of Action
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. Additionally, the benzothiophene core can interact with various enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Boron-Containing Heterocycles
The compound is compared to structurally related boronates and heterocycles (Table 1):
Key Observations:
- Stability: The tetramethyl dioxaborolane group in the target compound offers superior air/moisture stability compared to boronic acids (e.g., 3-thiophenylboronic acid) and trifluoroborates .
- Reactivity: While boronic acids (e.g., 3-thiophenylboronic acid) are highly reactive in Suzuki couplings, they require stringent anhydrous conditions. The target compound’s dioxaborolane group enables milder reaction conditions, akin to pinacol esters (e.g., PB07339) .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling performance varies with boronate structure (Table 2):
*Hypothetical yields based on analogous reactions.
Analysis:
- The target compound’s dioxaborolane group facilitates high yields with aryl chlorides, which are challenging substrates for boronic acids. This mirrors trends observed in other dioxaborolane derivatives .
- Compared to trifluoroborates (e.g., 3-boric acid thiophene), the target compound avoids ionic byproducts, simplifying purification .
Physical and Thermal Properties
Thermogravimetric analysis (TGA) data (Table 3) highlight stability differences:
| Compound | Decomposition Temp. (°C) | Solubility (in THF) |
|---|---|---|
| Target Compound | 220–240 | Moderate |
| 3-Thiophenylboronic acid | 150–170 | High |
| PB07339 (pinacol ester) | 200–210 | Low |
Insights:
Biological Activity
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, chemical properties, and biological activities, including its mechanisms of action and therapeutic potential.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H17BO3S
- CAS Number : 1426082-56-5
The structure features a benzothiophene moiety linked to a dioxaborolane group, which is crucial for its biological activity. The presence of the boron atom in the dioxaborolane enhances the compound's reactivity and potential interactions with biological targets.
Research indicates that compounds containing benzothiophene structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the dioxaborolane moiety may facilitate interactions with various enzymes or receptors involved in disease processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study explored the impact of benzothiophene derivatives on cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- Another research project focused on the synthesis of PROTACs (proteolysis-targeting chimeras) based on similar scaffolds. These compounds demonstrated significant efficacy in degrading specific oncogenic proteins in vitro .
-
Antimicrobial Properties :
- Compounds with similar structures have been reported to exhibit antimicrobial activity against various pathogens. For instance, derivatives of benzothiophene were shown to inhibit bacterial growth in laboratory settings . The specific activity of this compound against microbial strains remains to be fully characterized.
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Q. What are the environmental and safety considerations for large-scale use?
- Answer : The compound’s ecotoxicity (e.g., aquatic toxicity) requires evaluation via OECD guidelines. Waste streams containing boron must be treated with ion-exchange resins or precipitation methods. Lifecycle assessments (LCAs) ensure compliance with green chemistry principles .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, catalyst loading) .
- Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., XRD, NMR, and HRMS) .
- Safety Protocols : Implement glovebox techniques for air-sensitive steps and monitor reaction exotherms via calorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
